Cas no 1361770-29-7 (5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl)

5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl
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- インチ: 1S/C13H6Cl3F3/c14-8-2-3-10(13(17,18)19)9(6-8)7-1-4-11(15)12(16)5-7/h1-6H
- InChIKey: QZHZFIHDHNSOOY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(F)(F)F)=C(C=1)C1C=CC(=C(C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 308
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011004902-500mg |
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl |
1361770-29-7 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011004902-250mg |
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl |
1361770-29-7 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
Alichem | A011004902-1g |
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl |
1361770-29-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenylに関する追加情報
Introduction to 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl (CAS No. 1361770-29-7)
5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1361770-29-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration, incorporating chlorine and trifluoromethyl substituents, which endows it with distinct chemical properties and potential applications in synthetic chemistry and material science.
The molecular structure of 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl consists of two benzene rings connected by a single bond, with specific halogen atoms attached at designated positions. The presence of three chlorine atoms and one trifluoromethyl group at the 3, 4, and 2' positions, respectively, contributes to its reactivity and functionality. Such a substitution pattern is not arbitrary but rather strategically designed to enhance its utility in various chemical transformations.
In recent years, the demand for high-performance intermediates in pharmaceutical development has led to increased interest in halogenated biphenyls. The compound’s ability to serve as a building block in the synthesis of more complex molecules has made it a valuable asset in medicinal chemistry. Researchers have explored its potential in constructing novel drug candidates, particularly those targeting neurological disorders and inflammatory conditions.
One of the most compelling aspects of 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl is its role in the development of bioactive molecules. The electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the electronic properties of the biphenyl core, enabling selective reactions that are crucial for drug design. For instance, these groups can facilitate nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization at other positions on the molecule.
Recent studies have highlighted the compound’s utility in generating derivatives with enhanced binding affinity to biological targets. By leveraging its structural features, chemists have been able to develop analogs with improved pharmacokinetic profiles. This has been particularly relevant in the search for kinase inhibitors, where biphenyl-based scaffolds have shown promise due to their ability to interact with protein targets through multiple non-covalent interactions.
The agrochemical sector has also benefited from the exploration of 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl. Its derivatives have been investigated as potential candidates for next-generation pesticides and herbicides. The halogenated biphenyl structure provides stability under environmental conditions while maintaining efficacy against pests. This balance between stability and activity makes it an attractive candidate for sustainable agricultural practices.
Synthetic methodologies for preparing 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl have been refined over time, enabling scalable production for industrial applications. Traditional approaches often involve multi-step reactions starting from commercially available biphenyl precursors. Advanced techniques such as cross-coupling reactions and metal-catalyzed transformations have further streamlined the synthesis process, reducing costs and improving yields.
The safety profile of 5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl is another critical consideration in its application. While halogenated compounds can pose certain challenges during handling due to their reactivity, proper protocols ensure safe usage in laboratory and industrial settings. Regulatory guidelines provide clear instructions on storage conditions and handling procedures to mitigate any potential risks associated with its use.
In conclusion,5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it a versatile intermediate for developing novel bioactive molecules. As research continues to uncover new possibilities for this compound,5'-Chloro-3,4-dichloro-2'-trifluoromethyl-biphenyl is poised to remain a cornerstone in modern chemical innovation.
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